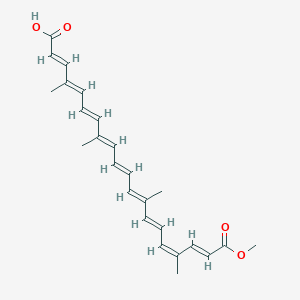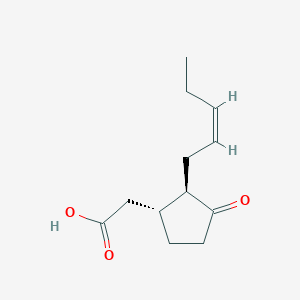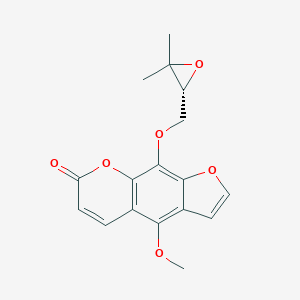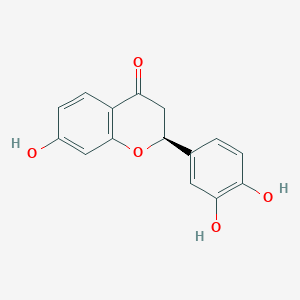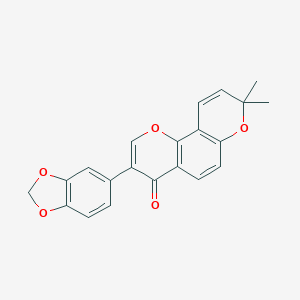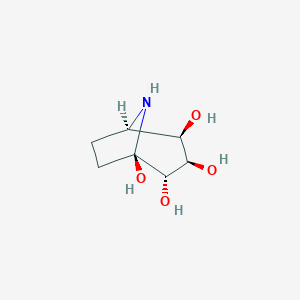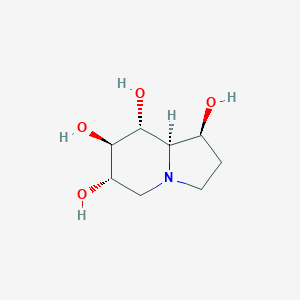
Castanospermine
Overview
Description
Castanospermine is an indolizidine alkaloid first isolated from the seeds of the Australian chestnut tree, Castanospermum australe . It is a potent inhibitor of some glucosidase enzymes and has shown antiviral activity in vitro and in mouse models . The compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of viral infections and other diseases.
Scientific Research Applications
Castanospermine has a wide range of scientific research applications:
Chemistry: It is used as a tool to study enzyme inhibition, particularly glucosidase enzymes.
Medicine: The compound has potential therapeutic applications in treating viral infections, diabetes, and cancer.
Industry: this compound is used in the development of antiviral drugs and other therapeutic agents.
Mechanism of Action
Castanospermine exerts its effects by inhibiting glucosidase enzymes, specifically glucosidases I and II . These enzymes are involved in the processing of glycoproteins, and their inhibition disrupts the binding site for lectin chaperones, leading to misfolded glycoproteins . This mechanism is particularly effective in inhibiting viral replication, as many viruses rely on glycoproteins for their life cycle .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Castanospermine plays a significant role in biochemical reactions, primarily as an inhibitor of glucosidase enzymes . It interacts with enzymes such as alpha- and beta-D-glucosidases, inhibiting their activity . This inhibition is due to the binding of this compound to the active site of these enzymes, preventing the hydrolysis of glucosidic bonds . Additionally, this compound has been shown to inhibit trehalase, an enzyme involved in the conversion of trehalose to glucose in insects . The interaction between this compound and trehalase is competitive, with this compound binding to the enzyme’s active site and altering its structure .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting glucosidase enzymes, which are crucial for glycoprotein processing and glycolipid metabolism . This inhibition can lead to the accumulation of misfolded glycoproteins in the endoplasmic reticulum, triggering the unfolded protein response and affecting cell signaling pathways . This compound also impacts gene expression by altering the glycosylation status of transcription factors and other regulatory proteins . Furthermore, it affects cellular metabolism by inhibiting the breakdown of trehalose in insects, leading to energy metabolism disruptions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with glucosidase enzymes. This compound binds to the active site of these enzymes, mimicking the transition state of the substrate and preventing the hydrolysis of glucosidic bonds . This binding results in the inhibition of enzyme activity and subsequent effects on glycoprotein processing and glycolipid metabolism . Additionally, this compound inhibits trehalase by binding to its active site and altering its structure, leading to a decrease in enzyme activity . These interactions highlight the compound’s role as a potent enzyme inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its inhibitory effects on enzymes can diminish with prolonged exposure due to potential degradation or cellular adaptation . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of glucosidase activity and alterations in glycoprotein processing . In in vitro studies, the stability of this compound allows for consistent inhibition of target enzymes over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits glucosidase enzymes without causing significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and disruptions in glucose metabolism . Threshold effects have been observed, where a certain dosage is required to achieve significant enzyme inhibition . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with glucosidase enzymes . It inhibits the hydrolysis of glucosidic bonds, affecting glycoprotein processing and glycolipid metabolism . Additionally, this compound impacts the metabolic flux of trehalose in insects by inhibiting trehalase . This inhibition leads to the accumulation of trehalose and disruptions in energy metabolism . The compound’s effects on metabolic pathways underscore its potential as a therapeutic agent and a biological pesticide.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum, where it exerts its inhibitory effects on glucosidase enzymes . The compound’s distribution within tissues is influenced by its solubility and binding affinity to cellular components .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it inhibits glucosidase enzymes involved in glycoprotein processing . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments . The compound’s presence in the endoplasmic reticulum allows it to effectively inhibit enzyme activity and alter glycoprotein processing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of castanospermine involves several steps, starting from L-lysine. The biosynthesis pathway includes the transamination of L-lysine to form α-aminoadipic acid, which undergoes ring closure and reduction to form L-pipecolic acid. This intermediate then reacts with malonyl-CoA in a Claisen reaction to form a SCoA ester, which undergoes ring closure to form 1-indolizidinone. The carbonyl group on 1-indolizidinone is reduced to a hydroxyl group, and the molecule is further hydroxylated to form this compound .
Industrial Production Methods: Large-scale purification of this compound can be achieved from this compound-containing plant sources such as the seeds of Castanospermum australe. The process involves extraction with ethanol, filtration, acidic cation exchange chromatography, and crystallization . This method is capable of yielding levels of purity greater than 98% .
Chemical Reactions Analysis
Types of Reactions: Castanospermine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.
Comparison with Similar Compounds
Castanospermine is unique among similar compounds due to its specific inhibition of glucosidase enzymes and its potent antiviral activity. Similar compounds include:
1-Deoxynojirimycin (DNJ): Isolated from the roots of mulberry trees, DNJ also inhibits glucosidase enzymes and has antihyperglycemic properties.
2,5-Dideoxy-2,5-imino-D-mannitol (DMDP): Found in many plants and microorganisms, DMDP inhibits glycoprotein processing enzymes and has antihyperglycemic properties.
Swainsonine: Another indolizidine alkaloid that inhibits α-mannosidase and has been studied for its potential therapeutic applications.
This compound stands out due to its higher potency and broader range of biological activities, particularly its antiviral properties .
Properties
IUPAC Name |
(1S,6S,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVVGAQPNNXQDW-TVNFTVLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(C(C(C2C1O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026043 | |
| Record name | Castanospermine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79831-76-8 | |
| Record name | (+)-Castanospermine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79831-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Castanospermine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079831768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Castanospermine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Castanospermine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CASTANOSPERMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0I3184XM7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


